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Compound of Interest

Compound Name: 2C-B-Butterfly

Cat. No.: B12644935 Get Quote

Disclaimer: This document is intended for research, scientific, and drug development

professionals only. The information contained herein is for educational and informational

purposes and is not an endorsement of the non-medicinal use of this substance. 2C-B-
Butterfly is a research chemical, and its toxicological properties in humans have not been

formally evaluated.

Executive Summary
2C-B-Butterfly (2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine)

is a conformationally-restricted synthetic phenethylamine, notable for its high selectivity as a

serotonin 5-HT2C receptor agonist over the 5-HT2A receptor.[1] This distinct receptor profile

makes it a valuable tool in neuroscience research. However, a significant gap exists in the

scientific literature regarding its comprehensive toxicological profile. This guide provides a

detailed overview of 2C-B-Butterfly, leveraging an analogue-based approach to infer its

potential toxicological characteristics by examining closely related compounds such as 2C-B,

2C-B-FLY, and various N-benzylphenethylamine (NBOMe) derivatives. This paper summarizes

available pharmacodynamic data, presents toxicological data from analogue compounds in

structured tables, details relevant experimental protocols, and provides visualizations of key

biological and experimental pathways.

Introduction to 2C-B-Butterfly
First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, 2C-B-Butterfly is a ring-

expanded homologue of 2C-B-FLY.[1][2] Its rigid hexahydrobenzodipyran core structure is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b12644935?utm_src=pdf-interest
https://www.benchchem.com/product/b12644935?utm_src=pdf-body
https://www.benchchem.com/product/b12644935?utm_src=pdf-body
https://www.benchchem.com/product/b12644935?utm_src=pdf-body
https://www.giffordbioscience.com/radioligand-binding-assay/
https://www.benchchem.com/product/b12644935?utm_src=pdf-body
https://www.benchchem.com/product/b12644935?utm_src=pdf-body
https://www.benchchem.com/product/b12644935?utm_src=pdf-body
https://www.giffordbioscience.com/radioligand-binding-assay/
https://scispace.com/pdf/fatal-intoxications-with-25b-nbome-and-25i-nbome-in-indiana-4tlqyoyzn9.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12644935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


responsible for its enhanced selectivity for the 5-HT2C receptor.[1]

Chemical and Physical Properties:

Property Value

IUPAC Name
2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-

g]chromen-5-yl)ethan-1-amine[1]

Molecular Formula C14H18BrNO2[1]

Molecular Weight 312.21 g/mol [1]

CAS Number 502659-24-7[2]

Pharmacodynamics: A Comparative Analysis
The primary mechanism of action for 2C-B-Butterfly and its analogues is agonism at serotonin

5-HT2 receptors. The subtle structural differences between these compounds lead to

significant variations in receptor affinity and selectivity, which in turn are expected to influence

their toxicological profiles.

Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki, nM) of 2C-B-Butterfly and

its analogues at key serotonergic and other receptors. Lower Ki values indicate higher binding

affinity.
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Compound 5-HT2A 5-HT2C 5-HT2B 5-HT1A
α1-
adrenergic

2C-B-

Butterfly
1.76 nM[3]

Higher

selectivity

over 5-

HT2A[1]

- - -

2C-B
~1.2 nM

(EC50)[1]

~0.63 nM

(EC50)[1]

~13 nM

(EC50)[1]
Low affinity[1]

Affinity

present[4]

2C-B-FLY
Potent

agonist[5]

High

affinity[5][6]

High

affinity[5][6]

Weak

affinity[5]
-

25B-NBOMe
Subnanomola

r affinity[7]

High

affinity[8]

Lower affinity

than 5-

HT2A/2C[8]

Low affinity 0.3-0.9 µM[2]

25I-NBOMe
0.044 - 0.6

nM[9]

1.03 - 4.6

nM[9]

1.91 - 130

nM[9]

85 - 1,800

nM[9]

High

affinity[9]

Note: Some values are presented as EC50 where Ki was not available. EC50 represents the

concentration for half-maximal effective response and is a measure of potency.

Inferred Toxicological Profile from Analogue
Compounds
Due to the lack of direct toxicological studies on 2C-B-Butterfly, this section extrapolates

potential toxicities based on data from 2C-B, 2C-B-FLY, and NBOMe compounds.

In Vitro Cytotoxicity
Studies on NBOMe compounds have demonstrated cytotoxic effects on various cell lines. The

N-2-methoxybenzyl group, absent in 2C-B-Butterfly, appears to significantly increase

cytotoxicity.[6]
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Compound Cell Line Assay
Cytotoxicity Metric
(EC50/TC50)

25C-NBOMe
SH-SY5Y, PC12,

SN471 (neuronal)
Cell Viability

More potent than

methamphetamine[9]

25I-NBOMe
H9c2

(cardiomyocytes)
MTT Assay 70.4 µM[10]

2C-B
Differentiated SH-

SY5Y and HepG2
Cell Viability

Higher cytotoxicity

than mescaline-

NBOMe[6]

In Vivo and Clinical Toxicology
No formal LD50 studies for 2C-B or its direct analogues are publicly available. However, case

reports of clinical intoxications and fatalities provide valuable insight into the potential adverse

effects at high doses. The NBOMe series, in particular, is associated with a higher risk of

severe toxicity and fatalities compared to the 2C-x series.[7][9]

Reported Adverse Effects in Humans (Analogue Compounds):

Cardiovascular: Tachycardia, hypertension, vasoconstriction.[4][9]

Neurological: Seizures, agitation, aggression, hallucinations, confusion, hyperthermia.[9][11]

Other: Rhabdomyolysis, metabolic acidosis, acute kidney injury.[7][9]

Concentrations in Clinical and Postmortem Cases:
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Compound Sample Type
Concentration
Range

Context

2C-B Serum 342 ng/mL
Non-fatal intoxication

with seizures

25B-NBOMe
Postmortem Heart

Blood
1.59 ng/mL Fatality

25I-NBOMe Serum 0.034 - 0.75 ng/mL[7] Non-fatal intoxications

25I-NBOMe
Postmortem Heart

Blood

0.405 - 19.8 ng/mL[2]

[12]
Fatalities

25I-NBOMe Urine 2.0 - 36.0 ng/mL[7] Non-fatal intoxications

Experimental Protocols
This section details standardized methodologies relevant to the toxicological screening of novel

psychoactive substances like 2C-B-Butterfly.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing cell viability.

Cell Seeding: Plate human cell lines (e.g., SH-SY5Y neuroblastoma or HepG2 hepatoma) in

96-well plates at an appropriate density and allow them to adhere overnight.

Compound Exposure: Treat the cells with a range of concentrations of the test compound

(e.g., 2C-B-Butterfly) for a specified period (e.g., 24 or 48 hours).

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce MTT to formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the

formazan crystals.
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Absorbance Reading: Measure the absorbance of the solution at a specific wavelength

(typically 570 nm) using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells

and determine the EC50 value (the concentration that reduces cell viability by 50%).

Radioligand Receptor Binding Assay
This protocol outlines a method to determine the binding affinity of a compound to a specific

receptor.[1][13][14][15]

Membrane Preparation: Prepare cell membranes from a cell line expressing the target

receptor (e.g., 5-HT2C) or from animal brain tissue.

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled

ligand known to bind to the receptor, and varying concentrations of the unlabeled test

compound (2C-B-Butterfly).

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid

filtration through a glass fiber filter.

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation

counter.

Data Analysis: Plot the displacement of the radioligand by the test compound to generate a

competition curve. From this curve, calculate the IC50 (the concentration of the test

compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki

(inhibition constant), which reflects the binding affinity of the test compound for the receptor.

In Vivo Animal Models for Behavioral Pharmacology
Rodent models are commonly used to assess the psychoactive and potential adverse effects of

psychedelic compounds.[16][17][18][19][20]

Animal Acclimation: Acclimate the animals (e.g., male Wistar rats) to the laboratory

conditions and testing apparatus.
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Drug Administration: Administer the test compound via a relevant route (e.g., subcutaneous

or intraperitoneal injection) at various doses.

Behavioral Assessment:

Head-Twitch Response (HTR): This is a specific behavioral proxy for 5-HT2A receptor

activation in rodents. The frequency of rapid side-to-side head movements is counted for a

defined period after drug administration.[17]

Locomotor Activity: Monitor changes in movement and exploration in an open-field arena.

Prepulse Inhibition (PPI) of the Acoustic Startle Response: This assesses sensorimotor

gating, which can be disrupted by hallucinogens.

Data Analysis: Analyze the dose-dependent effects of the compound on these behavioral

measures.

Pharmacokinetic Analysis using LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for quantifying

drug concentrations in biological matrices.[3][21][22][23][24]

Sample Collection: Collect biological samples (e.g., blood, plasma, brain tissue) from

animals at various time points after drug administration.

Sample Preparation: Extract the drug from the biological matrix, often involving protein

precipitation followed by solid-phase or liquid-liquid extraction.

LC Separation: Inject the extracted sample into a liquid chromatography system to separate

the parent drug and its metabolites from endogenous components.

MS Detection: The separated compounds are ionized and detected by a mass spectrometer,

which provides high selectivity and sensitivity for quantification.

Data Analysis: Construct a calibration curve using standards of known concentrations to

quantify the drug in the samples. From the concentration-time data, calculate key

pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to

maximum concentration), and elimination half-life.
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Visualizations
Signaling Pathways and Experimental Workflows

Figure 1: Simplified 5-HT2A/2C Receptor Signaling Pathway
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Figure 1: Simplified 5-HT2A/2C Receptor Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b12644935?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12644935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: General Workflow for In Vitro Cytotoxicity Screening
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Figure 2: General Workflow for In Vitro Cytotoxicity Screening
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Figure 3: Workflow for Pharmacokinetic Analysis
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Figure 3: Workflow for Pharmacokinetic Analysis
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Conclusion and Future Directions
While 2C-B-Butterfly presents a unique pharmacological profile with high selectivity for the 5-

HT2C receptor, a comprehensive understanding of its toxicology is critically lacking. Based on

the available data from its structural analogues, it is plausible that 2C-B-Butterfly possesses a

safety profile more akin to 2C-B than the more toxic NBOMe compounds. However, its high

receptor affinity suggests that it could be potent and may carry risks at higher doses.

Future research should prioritize a systematic toxicological evaluation of 2C-B-Butterfly,

including:

In vitro cytotoxicity studies in relevant human cell lines to determine its direct cellular toxicity.

Comprehensive receptor screening to identify potential off-target interactions that could

contribute to adverse effects.

In vivo studies in animal models to assess its behavioral effects, acute toxicity (LD50), and

pharmacokinetic profile.

Metabolism studies to identify major metabolites and assess their potential pharmacological

activity and toxicity.

Such data are essential for a thorough risk assessment and to guide any potential future

research into the therapeutic applications of 5-HT2C selective agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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